molecular formula C10H14F3NO3 B13524889 3,3-Diethenylmorpholine,trifluoroaceticacid

3,3-Diethenylmorpholine,trifluoroaceticacid

Cat. No.: B13524889
M. Wt: 253.22 g/mol
InChI Key: MZJPYQBOORFWQR-UHFFFAOYSA-N
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Description

3,3-Diethenylmorpholine, trifluoroacetic acid (TFA) is a compound combining a morpholine derivative with trifluoroacetic acid. Morpholine derivatives are cyclic amines often utilized in organic synthesis, catalysis, and pharmaceutical intermediates. TFA, a strong carboxylic acid (pKa ~0.23–0.27), is commonly employed as a solvent, catalyst, or counterion in peptide synthesis and organic transformations .

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

3,3-bis(ethenyl)morpholine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h3-4,9H,1-2,5-7H2;(H,6,7)

InChI Key

MZJPYQBOORFWQR-UHFFFAOYSA-N

Canonical SMILES

C=CC1(COCCN1)C=C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethenylmorpholine, trifluoroacetic acid typically involves the following steps:

  • Formation of 3,3-Diethenylmorpholine: : This can be achieved through the reaction of morpholine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the ethylene groups to the morpholine ring.

  • Addition of Trifluoroacetic Acid: : The resulting 3,3-Diethenylmorpholine is then reacted with trifluoroacetic acid. This step is usually carried out under mild conditions, as trifluoroacetic acid is a strong acid and can readily react with the morpholine derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 3,3-Diethenylmorpholine, trifluoroacetic acid would involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3,3-Diethenylmorpholine, trifluoroacetic acid can undergo oxidation reactions, particularly at the ethylene groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the morpholine ring or the ethylene groups. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylene groups. Halogenation using reagents like bromine or chlorine is common.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Halogens (e.g., bromine) in an organic solvent like dichloromethane at low temperatures.

Major Products

    Oxidation: Products may include diols or carboxylic acids depending on the extent of oxidation.

    Reduction: The major product is the fully saturated morpholine derivative.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3,3-Diethenylmorpholine, trifluoroacetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. Its interactions with proteins and enzymes can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, derivatives of 3,3-Diethenylmorpholine, trifluoroacetic acid are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

Industrially, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Diethenylmorpholine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid moiety can enhance the compound’s acidity, facilitating interactions with basic sites on proteins. The morpholine ring can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Acidity and Solvent Properties

TFA is distinguished by its high acidity and low basicity compared to other carboxylic acids:

Property Trifluoroacetic Acid (TFA) Acetic Acid (CH₃COOH) Trichloroacetic Acid (CCl₃COOH) Formic Acid (HCOOH)
pKa 0.23–0.27 4.76 0.92 3.75
Polarity High (CF₃ group) Moderate Moderate (CCl₃ group) High
Solubility Miscible in H₂O, organic solvents Polar solvents Polar solvents Miscible in H₂O
Applications Peptide synthesis, catalyst, solvent Solvent, food additive Protein precipitation LC-MS mobile phase

Key Findings :

  • TFA’s electron-withdrawing fluorine atoms enhance acidity and polarity, making it superior for electrophilic substitutions and protein solubilization compared to acetic acid .
  • In peptide analysis, TFA suppresses ionization efficiency in mass spectrometry (MS) but improves chromatographic resolution. Formic acid (FA) enhances MS sensitivity by 6–10× but reduces retention time stability .

Environmental and Analytical Behavior

  • Environmental Persistence : TFA is a short-chain perfluorinated acid (PFAA) with higher environmental mobility than long-chain PFAAs (C5–C18). Its detection in precipitation (501–7,447 pg/m³) highlights widespread distribution .
  • Chromatographic Performance : Difluoroacetic acid (DFA) offers a balance between TFA and FA, improving LC-UV peak shape and MS response compared to TFA .

Peptide and Protein Chemistry

  • Deprotection and Cleavage : TFA’s strong acidity efficiently removes tert-butoxycarbonyl (Boc) and trityl protecting groups, critical in solid-phase peptide synthesis .
  • Solubilization : TFA dissolves hydrophobic peptides and proteins, facilitating structural studies .

Polymer and Material Science

  • Morpholine Derivatives: 3,3-Diethenylmorpholine may serve as a monomer in phosphazene polymers. TFA’s role in such systems likely involves catalysis or counterion stabilization .

Limitations and Challenges

  • Toxicity and Corrosivity : TFA releases toxic gases (e.g., HF) upon decomposition and is highly corrosive, requiring careful handling .
  • Ionization Suppression : In LC-MS, TFA reduces peptide signal intensity, necessitating alternative additives like FA or DFA for sensitive detection .

Biological Activity

3,3-Diethenylmorpholine trifluoroacetic acid is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C9H10F3N
  • Molecular Weight : 201.18 g/mol
  • IUPAC Name : 3,3-Diethenylmorpholine trifluoroacetic acid

Biological Activity Overview

Research indicates that 3,3-Diethenylmorpholine trifluoroacetic acid exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains.
  • Anticancer Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
  • Neuroprotective Effects : Investigations into its neuroprotective potential are ongoing.

The biological activity of 3,3-Diethenylmorpholine trifluoroacetic acid is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation.
  • Modulation of Cell Signaling : It can alter signaling pathways related to apoptosis and cell survival.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, influencing membrane fluidity and function.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3,3-Diethenylmorpholine trifluoroacetic acid against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with 3,3-Diethenylmorpholine trifluoroacetic acid resulted in:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells after treatment.

The findings indicate that the compound may serve as a lead for anticancer drug development.

Comparative Analysis

When compared with similar compounds, such as morpholine derivatives and other trifluoroacetic acid conjugates, 3,3-Diethenylmorpholine shows unique properties due to its diethenyl substitution. This modification enhances its biological activity while potentially reducing toxicity.

Compound NameAntimicrobial ActivityAnticancer Activity
3,3-Diethenylmorpholine TFAModerateHigh
MorpholineLowModerate
Trifluoroacetic Acid DerivativeLowLow

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